molecular formula C4H5BrN4 B12358437 (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine

(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine

Cat. No.: B12358437
M. Wt: 189.01 g/mol
InChI Key: DPRZDAOUOGKQPK-DAXSKMNVSA-N
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Description

(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a bromine atom and a pyridazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine typically involves the reaction of 3-bromo-6-hydrazinylpyridazine with appropriate reagents under controlled conditions. One common method is the condensation reaction between 3-bromo-6-hydrazinylpyridazine and an aldehyde or ketone, which results in the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group into other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential antimicrobial and antitumor activities. Studies have indicated that it can inhibit the growth of certain bacteria and cancer cells, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets suggests that it could be developed into a drug for treating infections or cancer.

Industry

Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antitumor effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple hydrazine compound with similar reactivity but lacking the pyridazine ring.

    Pyridazine Derivatives: Compounds with a pyridazine ring but different substituents, such as pyridazinone.

    Brominated Compounds: Other compounds containing a bromine atom, which may have similar chemical properties.

Uniqueness

(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine is unique due to its combination of a bromine atom and a pyridazine ring This structure imparts specific reactivity and biological activity that distinguishes it from other hydrazine or pyridazine derivatives

Properties

Molecular Formula

C4H5BrN4

Molecular Weight

189.01 g/mol

IUPAC Name

(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine

InChI

InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-3H,6H2/b7-4-

InChI Key

DPRZDAOUOGKQPK-DAXSKMNVSA-N

Isomeric SMILES

C1=C/C(=N/N)/N=NC1Br

Canonical SMILES

C1=CC(=NN)N=NC1Br

Origin of Product

United States

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